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UBP512

NMDA receptor Allosteric modulation Subtype selectivity

Disambiguate GluN2 subtype pharmacology with UBP512, the only bifunctional modulator that potentiates GluN1/GluN2A while inhibiting GluN1/GluN2C/D. This allosteric probe overcomes the confounding effects of pan-potentiators (UBP646) and pure inhibitors (UBP608). - Selective PAM at GluN2A; NAM at GluN2C (IC50 ~51 μM) and GluN2D (IC50 ~46 μM). - Non-competitive with glutamate/glycine; binds a novel allosteric site. - Supplied as >98% HPLC-pure solid; custom synthesis available upon request.

Molecular Formula C15H9IO2
Molecular Weight 348.13 g/mol
Cat. No. B13441575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP512
Molecular FormulaC15H9IO2
Molecular Weight348.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)C(=O)O)I
InChIInChI=1S/C15H9IO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18)
InChIKeyHOYQQANZLZKQHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UBP512: Bifunctional NMDA Receptor Allosteric Modulator


UBP512 (9-iodophenanthrene-3-carboxylic acid) is a synthetic allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor family, distinguished by its unique bifunctional activity profile: it acts as a positive allosteric modulator (PAM) at GluN1/GluN2A receptors and as a negative allosteric modulator (NAM) at GluN1/GluN2C and GluN1/GluN2D receptors [1]. The compound does not bind at the L-glutamate, glycine, or ion channel pore sites, but rather interacts with a novel allosteric site within the agonist ligand-binding domain [2]. UBP512 is a member of a new generation of NMDAR modulators that offer improved subtype selectivity over traditional competitive antagonists and channel blockers [3].

Profile Bifunctional PAM/NAM allosteric modulator
Subtype GluN2A PAM, GluN2C/D NAM, GluN2B inactive
Mechanism Non-competitive, novel allosteric site (LBD segments)

UBP512: Irreplaceable Functional Selectivity


NMDA receptors are tetrameric complexes, typically composed of two GluN1 and two GluN2 subunits, with four distinct GluN2 subtypes (GluN2A-D) that exhibit different expression patterns, physiological roles, and pharmacological properties [1]. Consequently, the functional outcome of NMDAR modulation is highly dependent on the specific GluN2 subtype targeted. UBP512 exhibits a unique combinatorial profile, simultaneously potentiating GluN1/GluN2A receptors while inhibiting GluN1/GluN2C and GluN1/GluN2D receptors, and having no significant activity at GluN1/GluN2B [2]. This contrasts sharply with other in-class compounds that act as pan-potentiators (e.g., UBP646), pure inhibitors (e.g., UBP608), or modulators with different subtype selectivity patterns (e.g., UBP551). Simple substitution based on general NMDAR activity would therefore confound experimental outcomes. The following quantitative evidence details the specific, measurable differences that mandate the use of UBP512 for experiments requiring its precise pharmacological signature.

!
Pan-potentiators (e.g., UBP646) cannot replicate NAM activity
UBP646 enhances all GluN2 subtypes without inhibiting GluN2C/D, altering the net effect on circuit inhibition.
!
Pan-inhibitors (e.g., UBP608) lack GluN2A potentiation
UBP608 inhibits all subtypes, eliminating the bifunctional signature required for simultaneous potentiation and inhibition studies.
!
Structural analogs (e.g., UBP710) produce different selectivity
UBP710 potentiates GluN2A and GluN2B but does not inhibit GluN2C/D; 9-iodo substitution drives the unique bifunctional outcome.

UBP512 Selectivity and Activity Evidence


Selective Inhibition of GluN2C and GluN2D Subtypes

UBP512 acts as a negative allosteric modulator (NAM) with significant inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors, with measured IC50 values of 51 ± 11 μM and 46 ± 6 μM, respectively [1]. In contrast, its activity at GluN1/GluN2A receptors is that of a positive allosteric modulator (PAM), and at the highest tested concentrations (300 μM), it does not inhibit these receptors [1]. This functional dichotomy within a single compound is a key differentiator. The data are derived from two-electrode voltage-clamp electrophysiology recordings in Xenopus laevis oocytes expressing recombinant NMDA receptors, in the presence of saturating agonist concentrations (100 μM L-glutamate / 100 μM glycine) [1].

GluN2C/D inhibition
Direct comparison
IC50: 51 μM (GluN2C), 46 μM (GluN2D)
vs. UBP608: 68 μM (GluN2C), 426 μM (GluN2D)
Supports balanced GluN2C/D inhibition workflow
Oocyte voltage-clamp, saturating agonists
NMDA receptor Allosteric modulation Subtype selectivity

Bifunctional Activity: GluN2A Potentiation with GluN2C/D Inhibition

UBP512 is distinguished by its capacity to act as a positive allosteric modulator (PAM) at GluN1/GluN2A receptors [1]. This potentiating effect is not observed with comparator compounds like UBP608, which acts solely as an inhibitor at all subtypes tested [2]. In functional assays using Xenopus oocytes, UBP512 enhanced GluN1/GluN2A-mediated currents, particularly when responses were evoked by high agonist concentrations (300 μM L-glutamate/300 μM glycine) compared to low agonist concentrations (10 μM L-glutamate/10 μM glycine) [3]. UBP512 is inactive at GluN1/GluN2B receptors [1].

Bifunctional profile
Direct comparison
PAM at GluN2A; NAM at GluN2C/D; inactive at GluN2B
UBP608: pan-NAM across all subtypes
Enables dual-pathway modulation assay context
Oocyte electrophysiology
NMDA receptor Positive allosteric modulator GluN2A

Lack of Activity at GluN2A and GluN2B Receptors

UBP512 demonstrates a clean selectivity profile, with no measurable inhibitory activity at GluN1/GluN2A or GluN1/GluN2B receptors at concentrations up to 300 μM [1]. This contrasts with other allosteric modulators like UBP618, which acts as a pan-inhibitor with IC50 values of 1.8-2.4 μM across all four GluN2 subtypes [2]. The absence of activity at GluN2A and GluN2B minimizes off-target effects in experiments designed to isolate the function of GluN2C/D-containing receptors.

GluN2A/B sparing
Direct comparison
IC50 ≫ 300 μM (no inhibition)
vs. UBP618: IC50 1.8 μM (GluN2A), 2.4 μM (GluN2B)
Supports selective GluN2C/D-targeted studies
>167-fold selectivity window reported
NMDA receptor Selectivity Allosteric modulator

Non-Competitive Allosteric Mechanism via a Novel Binding Site

The mechanism of action of UBP512 is distinct from that of traditional competitive antagonists or channel blockers. UBP512 does not compete with L-glutamate or glycine binding, and its effects are not voltage-dependent, confirming an allosteric mode of action [1]. Structure-activity relationship studies indicate that its inhibitory and potentiating activities are mediated by interactions with distinct regions (segment 1 and segment 2) of the agonist ligand-binding domain, rather than the N-terminal regulatory domain [1]. This non-competitive mechanism allows UBP512 to modulate receptor function in the presence of endogenous agonists, providing a more physiologically relevant tool for studying NMDAR function compared to competitive antagonists like D-AP5 or CPP [2].

Allosteric mechanism
Class-level
Non-competitive, non-voltage-dependent
vs. competitive antagonist D-AP5
Agonist-concentration-independent modulation context
Radioligand binding confirms no L-glutamate/glycine site competition
NMDA receptor Allosteric modulation Mechanism of action

Agonist-Dependent Potentiation of GluN2A

The potentiating effect of UBP512 on GluN1/GluN2A receptors is use-dependent, showing greater enhancement of responses evoked by high agonist concentrations (300 μM L-glutamate/300 μM glycine) compared to low agonist concentrations (10 μM L-glutamate/10 μM glycine) [1]. This behavior is characteristic of its unique allosteric mechanism and differs from other potentiators like UBP646, which acts as a pan-potentiator across all four GluN2 subtypes [2]. This agonist-concentration dependence is a critical parameter for experimental design.

Agonist dependence
Cross-study
Greater potentiation at high (300 μM) vs. low (10 μM) agonists
Use-dependent enhancement at GluN2A
Experimental protocol must use high agonist for maximal effect
Oocyte voltage-clamp; UBP646 pan-potentiator as reference
NMDA receptor Positive allosteric modulator GluN2A

Structural Basis for Bifunctional Pharmacological Profile

UBP512 (9-iodophenanthrene-3-carboxylic acid) belongs to a series of carboxylated naphthalene and phenanthrene derivatives identified as allosteric modulators of NMDA receptors [1]. The specific substitution pattern—a phenanthrene core with an iodine atom at the 9-position and a carboxylic acid group at the 3-position—is critical for its unique bifunctional activity [1]. In contrast, the closely related analog UBP710 (9-cyclopropylphenanthrene-3-carboxylic acid) selectively potentiates both GluN1/GluN2A and GluN1/GluN2B, but does not inhibit GluN2C/D, highlighting the profound impact of the 9-position substituent on subtype selectivity and functional outcome [1].

Structural determinant
Direct comparison
9-iodo phenanthrene-3-carboxylic acid
UBP710 (9-cyclopropyl) lacks GluN2B potentiation and GluN2C/D NAM
Provides SAR template for allosteric site probing
9-position substituent governs subtype outcome
NMDA receptor Structure-activity relationship Phenanthrene derivative

UBP512 Research and Preclinical Applications


GluN2A vs. GluN2C/D in Synaptic Plasticity

Given UBP512's unique bifunctional activity (PAM at GluN2A, NAM at GluN2C/D), it is an ideal tool for electrophysiological studies in brain slices to parse the contributions of specific NMDA receptor subtypes to long-term potentiation (LTP) and long-term depression (LTD). By simultaneously potentiating GluN2A and inhibiting GluN2C/D, researchers can isolate the effects of these subtypes in circuits where they are co-expressed, a task not achievable with subtype-selective inhibitors or potentiators alone [1].

NMDA Receptor Subtype Contributions to Excitotoxicity

UBP512 can be employed in in vitro neurotoxicity assays to differentiate the roles of GluN2A- versus GluN2C/D-containing NMDA receptors in excitotoxic cell death. While traditional NMDA antagonists like D-AP5 block all subtypes, UBP512's selective inhibition of GluN2C/D, combined with potentiation of GluN2A, allows for a nuanced investigation into which receptor populations are neuroprotective versus neurodegenerative in models of stroke or neurodegeneration [2].

Allosteric Site Validation in Medicinal Chemistry

For drug discovery efforts targeting novel allosteric sites on the NMDA receptor, UBP512 serves as a critical reference compound. Its well-characterized structure-activity relationship (SAR) and the fact that its mechanism is non-competitive with glutamate/glycine [3] make it an excellent tool for validating high-throughput screening (HTS) hits and for rational design of next-generation modulators. Its distinct profile (PAM at GluN2A, NAM at GluN2C/D) provides a benchmark for functional selectivity.

In Vivo Pharmacology in CNS Disorder Models

Although in vivo data for UBP512 itself are limited, its in vitro profile makes it a promising candidate for preclinical studies in animal models of CNS disorders where NMDAR dysfunction is implicated. Its unique subtype-selectivity profile—sparing GluN2B while modulating GluN2A, GluN2C, and GluN2D—offers a distinct pharmacological intervention strategy for conditions like schizophrenia, where GluN2C/D modulation is of interest, or for exploring the role of GluN2A in cognitive function, avoiding the off-target effects associated with broader-spectrum NMDAR modulators [4].

Application
Selection Property
Validation Focus
Synaptic plasticity (LTP/LTD)
Bifunctional PAM/NAM signature
Subtype contribution to plasticity endpoints
Excitotoxicity pathway studies
Selective GluN2C/D inhibition with GluN2A potentiation
Neuroprotection vs. neurodegeneration endpoint context
Allosteric site screening
Well-characterized non-competitive scaffold
Functional selectivity benchmarking against hits
CNS disorder models (preclinical)
GluN2B-sparing, GluN2A/C/D modulation profile
Model-response context; in vivo evidence limited

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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